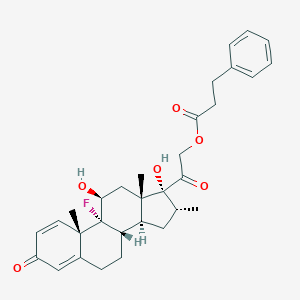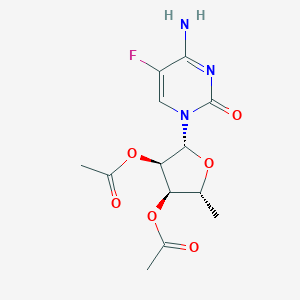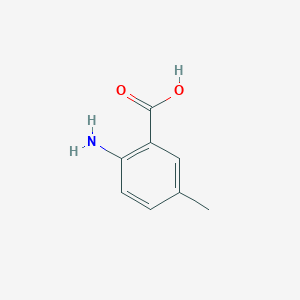
3-(3,4-二羟基苯基)-2-肼基-2-甲基丙酸甲酯
描述
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without more information on the compound , it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that a compound can undergo are largely determined by its functional groups. The compound appears to contain a hydrazine group and a 3,4-dihydroxyphenyl group, both of which can participate in a variety of chemical reactions .科学研究应用
分析方法开发
郑晓辉 (2009 年) 的一项研究建立了一种使用高效液相色谱-电喷雾离子阱质谱 (HPLC-ESI-MS^n) 测定兔血浆和组织中异丙基 3-(3,4-二羟基苯基)-2-羟基丙酸酯 (IDHP) 的新方法。该方法灵敏且特异,适用于 IDHP 的临床前和临床药代动力学研究 (郑晓辉,2009 年)。
抗菌应用
N. Fuloria 等人 (2009 年) 合成了 3-苯基丙烷酰肼的衍生物,并评估了它们的抗菌和抗真菌活性。这些衍生物显示出有效的活性,特别是对位取代的化合物 (N. Fuloria,Vijender Singh,Mohammad Shahar Yarb,M. Ali,2009 年)。
合成优化
张群政等人 (2013 年) 使用微波辐射加热,由 3,4-二羟基苯甲醛和乙酰甘氨酸合成异丙基 β-(3,4-二羟基苯基)-α-羟基丙酸酯。他们使用正交实验设计方法优化了反应条件,与常规加热相比,反应时间显着减少,收率提高 (张群政等人,2013 年)。
药物开发
邓克忠等人 (2013 年) 从毛茛的根中分离出新的二苯甲酮,包括 (R)-3-[2-(3,4-二羟基苯甲酰)-4,5-二羟基苯基]-2-羟基丙酸甲酯。这些化合物对结核病表现出显着的活性,表明在药物开发中具有潜力 (邓克忠等人,2013 年)。
代谢物鉴定
杨玲健等人 (2016 年) 使用高效液相色谱和电喷雾电离四极杆飞行时间串联质谱法鉴定了大鼠中异丙基 3-(3,4-二羟基苯基)-2-羟基丙酸酯的代谢物。这项研究对于了解该药物的疗效和安全性至关重要 (杨玲健等人,2016 年)。
药效学
李晶等人 (2008 年) 研究了异丙基 3-(3,4-二羟基苯基)-2-羟基丙酸酯对大鼠肺动脉平滑肌的影响,发现它以内皮依赖性方式发挥松弛作用。这可能对心血管治疗有影响 (李晶、马新、臧伟,2008 年)。
作用机制
Target of Action
It’s structurally similar to other phenolic compounds, which are known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Phenolic compounds are known to modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling . The compound may also be involved in the metabolism of aromatic amino acids .
Pharmacokinetics
It’s known that phenolic compounds undergo various metabolic transformations in the body, including methylation, glucuronidation, and sulfation . These transformations can affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability .
Result of Action
Phenolic compounds are known to exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . They can also inhibit the growth of certain insects .
Action Environment
The action of Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the compound’s stability and efficacy can be affected by the conditions in the gastrointestinal tract, such as the pH and the presence of digestive enzymes .
安全和危害
未来方向
属性
IUPAC Name |
methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETYBXLXKYRFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544522 | |
| Record name | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
CAS RN |
91431-01-5 | |
| Record name | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














